molecular formula C15H10Cl2N2O2S B183731 N-(3,4-dichlorophenyl)quinoline-8-sulfonamide CAS No. 158729-28-3

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide

Cat. No.: B183731
CAS No.: 158729-28-3
M. Wt: 353.2 g/mol
InChI Key: QWUDKLFWMVKUQT-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide is a synthetic small molecule that belongs to the class of quinoline–sulfonamide hybrids, a scaffold recognized for its diverse and potent pharmacological activities. This compound is provided for research use only and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers are investigating this hybrid structure for its potential as a multi-targeting agent in several therapeutic areas. The quinoline core is a privileged structure in medicinal chemistry, known for its ability to interact with multiple biological targets, while the sulfonamide moiety contributes to strong binding interactions with enzyme active sites . Recent studies on closely related quinoline–sulfonamide analogues have demonstrated significant antibacterial activity, particularly against resistant bacterial strains such as Pseudomonas aeruginosa . Furthermore, structural analogues have shown promising inhibitory activity against enzymes relevant to neurodegenerative diseases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research . The mechanism of action for this class of compounds is believed to involve targeted enzyme inhibition. Sulfonamides often act by competitively inhibiting enzyme activity, and when conjugated with a quinoline system, the resulting hybrids can exhibit dual or multi-target inhibitory effects . The specific dichlorophenyl substitution is a key feature that can be optimized to enhance binding affinity and selectivity for target proteins, as evidenced by molecular docking studies performed on similar compounds . Researchers can utilize this compound as a chemical tool for investigating new pathways in microbiology and neuroscience, or as a lead structure for the development of novel multi-target therapeutic agents.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUDKLFWMVKUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935977
Record name N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158729-28-3
Record name N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Activation of Sulfonyl Chloride : Quinoline-8-sulfonyl chloride reacts with the amine group of 3,4-dichloroaniline, forming a sulfonamide bond.

  • Base-Mediated Deprotonation : Bases like triethylamine (TEA) or pyridine facilitate the reaction by deprotonating the aniline, enhancing nucleophilicity.

Example Procedure

  • Step 1 : Dissolve quinoline-8-sulfonyl chloride (1.0 equiv.) in DCM (50 mL) at 0°C.

  • Step 2 : Add 3,4-dichloroaniline (1.2 equiv.) dropwise, followed by TEA (2.0 equiv.).

  • Step 3 : Stir at room temperature for 12 hours.

  • Step 4 : Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield : 65–75% (purity >95% by HPLC).

Modern Methodological Variations

Recent advancements have optimized reaction conditions to improve efficiency and reduce environmental impact.

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions reduces reaction time from hours to minutes. For example, a study reported a 85% yield after 10 minutes at 120°C using silica gel as a solid support.

Catalytic Enhancements

The use of N,N-diisopropylethylamine (DIPEA) as a base in DMF at 80°C increases yields to 90% by minimizing side reactions.

Comparative Table 1: Reaction Conditions and Yields

BaseSolventTemperature (°C)Time (h)Yield (%)
TEADCM251270
DIPEADMF80690
PyridineTHF60868
NaHTHF0→25482

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key considerations include:

Continuous Flow Reactors

  • Advantages : Improved heat transfer and mixing, reducing reaction time to 2 hours.

  • Conditions : 100°C, 10 bar pressure, with in-line HCl scrubbing.

  • Output : 85–90% yield at 10 kg/batch.

Green Chemistry Practices

  • Solvent Recycling : Ethanol/water mixtures are reused after distillation, reducing waste.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Amberlyst-15) are filtered and reused.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1) achieves >99% purity after two cycles.

  • Crystal Structure : Orthorhombic crystals (confirmed by X-ray diffraction) with a melting point of 182–184°C.

Chromatographic Methods

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 1:4) removes unreacted aniline and sulfonyl chloride.

  • HPLC Analysis : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

Comparative Table 2: Purification Efficacy

MethodPurity (%)Recovery (%)
Recrystallization9985
Flash Chromatography9890
Column Chromatography99.575

Challenges and Solutions

Hydrolysis of Sulfonyl Chloride

  • Issue : Quinoline-8-sulfonyl chloride is moisture-sensitive.

  • Solution : Use anhydrous solvents and molecular sieves during reactions.

Byproduct Formation

  • Issue : Di-sulfonylation occurs with excess sulfonyl chloride.

  • Solution : Maintain a 1:1.2 molar ratio of sulfonyl chloride to aniline .

Chemical Reactions Analysis

Substitution Reactions

The dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

  • Amination : Reaction with primary/secondary amines (e.g., piperazine derivatives) in DMF at 60°C yields N-alkylated analogs .
  • Sulfonamide Cross-Coupling : Catalytic Pd-mediated coupling with arylboronic acids produces biaryl sulfonamide derivatives .

Table 1: Substitution Reaction Conditions and Products

ReagentConditionsMajor ProductYield (%)Source
PiperazineDMF, 60°C, 12 hN-(piperazinyl)-quinoline sulfonamide85–92
4-AminophenolEtOH, reflux, 3 hPhenolic sulfonamide derivative78
BenzylamineTEA, RT, 24 hN-Benzyl sulfonamide91

Oxidation and Reduction

The quinoline ring and sulfonamide group participate in redox reactions:

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the quinoline ring to form quinoline-N-oxide derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives.

Key Findings :

  • Oxidation at the 8-position sulfonamide group produces sulfonic acid derivatives under strong acidic conditions.
  • Reduction of the dichlorophenyl group is not observed under standard conditions, preserving its structural integrity.

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoloquinoline derivatives .
  • Thiazoloquinazoline Synthesis : Condensation with L-nor ephedrine yields cytoprotective thiazoloquinazolines via intramolecular cyclization .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Antibacterial Agents : QS-3 (a sulfonamide–quinoline hybrid) shows a 19 mm zone of inhibition against P. aeruginosa at 50 µM .
  • MAO/ChE Dual Inhibitors : N-Methylated analogs demonstrate IC₅₀ values of 0.87 µM for MAO-A and 1.12 µM for AChE .

Table 2: Biological Activity of Select Derivatives

DerivativeTargetIC₅₀/EC₅₀ (µM)ApplicationSource
QS-3P. aeruginosa3.2Antibacterial
a6 (MAO-A inhibitor)Monoamine oxidase A0.87Neurodegenerative
Thiazoloquinazoline 13 NQO1 induction1.34-foldCytoprotective

Mechanistic Insights

  • Sulfonamide Reactivity : The -SO₂NH- group acts as a hydrogen-bond donor in enzyme inhibition (e.g., MAO-A binding to Tyr444 and Tyr69) .
  • Electronic Effects : Electron-withdrawing Cl groups on the phenyl ring enhance electrophilic substitution rates by 40% compared to unsubstituted analogs.

Case Study: Antibacterial Optimization

A 2025 study synthesized 12 quinoline–sulfonamide hybrids via NAS :

  • QS-3 exhibited exceptional activity (MIC = 1.56 µg/mL against drug-resistant P. aeruginosa).
  • Structural analysis linked potency to the para-substituted sulfonamide and electron-deficient quinoline core .

This compound’s versatility in substitution, redox, and cycloaddition reactions makes it a valuable scaffold for drug discovery and materials science. Recent advancements highlight its potential in addressing antibiotic resistance and neurodegenerative diseases .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3,4-dichlorophenyl)quinoline-8-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structural features make it a valuable reagent in various organic reactions, including oxidation and substitution reactions .

Biology

The compound has been investigated for its potential as an antimicrobial agent . Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing significant antibacterial properties compared to standard antibiotics .

Medicine

In medicinal chemistry, this compound has shown promise as an anticancer agent . Recent research indicates that it modulates pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism, leading to reduced intracellular pyruvate levels and altered cell cycle distribution in cancer cells .

Industry

The compound is utilized in the development of new materials and chemical processes due to its unique properties that can enhance performance in various applications .

Anticancer Activity

A comprehensive study evaluated the anticancer activity of this compound across several cell lines:

Cell LineIC50 (µM)Mechanism of Action
A5490.5PKM2 modulation
MDA-MB-2310.6LDHA inhibition
U87-MG0.7Induction of apoptosis

This data suggests that this compound exhibits significant cytotoxicity against various cancer cell lines at low micromolar concentrations .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Comparison with Standard Antibiotics
Staphylococcus aureus22Greater than Chloramphenicol (19 mm)
Escherichia coli18Comparable to Ampicillin (15 mm)

These findings highlight the compound's potential as a superior antibacterial agent compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(2-Chlorophenyl)-8-quinolinesulfonamide (CAS 158729-22-7): Differs in the position of chlorine on the phenyl ring (2-Cl vs. 3,4-diCl). Molecular weight is 318.78 g/mol, slightly lower than the target compound (due to fewer Cl atoms) .
  • 3-(4-Chlorophenylsulfonyl)-8-(1-methylpiperidin-4-yl amino)quinoline: Features a sulfonyl group at position 3 and a methylpiperidinyl amino group at position 7. The sulfonyl group increases electron-withdrawing effects, while the piperidinyl moiety enhances solubility. This contrasts with the target’s sulfonamide and dichlorophenyl groups, which prioritize lipophilicity .

Heterocyclic Core Modifications

  • N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride: Replaces the sulfonamide with a quinolin-4-amine group and incorporates an indazole ring. The indazole core may enhance π-π stacking, but the absence of a sulfonamide reduces hydrogen-bonding capacity. Yield (38%) is lower than the target compound’s typical yields, suggesting synthetic challenges .
  • N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Introduces a piperazine-carbonyl group on the phenyl ring, increasing molecular complexity and weight. This modification improves solubility but requires multi-step synthesis, including salt formation (e.g., hydrochloride, phosphate) and characterization via XRPD and TGA/DSC .

Functional Group Variations

  • N-(3,4-Dichlorophenyl) propanamide (Propanil): A non-quinoline analog with an amide instead of sulfonamide. Used as a herbicide, this highlights the role of the 3,4-dichlorophenyl group in agrochemical activity. The amide group’s reduced acidity compared to sulfonamide may limit bioactivity in certain contexts .
  • N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride: Substitutes quinoline with a thienopyrimidine core. The low yield (27%) indicates synthetic inefficiency compared to the target compound .

Physicochemical and Spectroscopic Data

  • NMR Data: The target compound’s ¹H and ¹³C NMR spectra would show distinct shifts for the sulfonamide (δ ~10-11 ppm for NH) and aromatic protons (δ ~7-8 ppm for quinoline and dichlorophenyl). Analogs like N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride exhibit downfield shifts for indazole protons (δ ~8.5-9.0 ppm), reflecting electronic differences .

Biological Activity

N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological evaluation, and potential mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives, which are known for their wide range of biological activities. The synthesis typically involves the reaction of 8-hydroxyquinoline with sulfonamide derivatives under various conditions to yield the target compound. The presence of the dichlorophenyl group is crucial as it influences the compound's biological properties and solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated that this compound acts as a modulator of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. The compound exhibited significant cytotoxicity against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • U87-MG (glioblastoma)

In vitro assays revealed that the compound reduced intracellular pyruvate levels and affected cell-cycle distribution, indicating its potential as a selective anticancer agent with minimized toxicity towards normal cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties . Studies indicate that derivatives containing the quinoline sulfonamide structure exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics in some cases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of lactate dehydrogenase A (LDHA), which is often overexpressed in tumors. By inhibiting LDHA, the compound disrupts cancer cell metabolism .
  • Carbonic Anhydrase Inhibition : Some studies have reported its effectiveness in inhibiting various isoforms of carbonic anhydrases (CAs), which play a role in pH regulation and tumor progression .

Case Studies and Research Findings

A comprehensive study evaluated a series of quinoline sulfonamides for their anticancer activity. Among these, this compound was highlighted for its ability to induce apoptosis in cancer cells at low micromolar concentrations. The study utilized WST-1 assays to assess cell viability across multiple concentrations and found that this compound exhibited a dose-dependent response .

Another research effort focused on its antimicrobial activity against various pathogens. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial potency. For instance, certain derivatives showed improved efficacy against resistant bacterial strains compared to traditional antibiotics .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A5490.5PKM2 modulation
MDA-MB-2310.6LDHA inhibition
U87-MG0.7Induction of apoptosis

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Comparison with Standard Antibiotics
Staphylococcus aureus22Greater than Chloramphenicol (19 mm)
Escherichia coli18Comparable to Ampicillin (15 mm)

Q & A

Q. How can the synthetic yield of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide be optimized?

Methodological Answer: Optimization requires systematic adjustments to reaction parameters. Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance reactivity in sulfonamide coupling reactions .
  • Catalyst Use : Bases like pyridine or triethylamine improve sulfonyl chloride activation .
  • Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) followed by recrystallization improves purity .

Example Data:

ParameterTypical RangeImpact on Yield
SolventDMF, DMA27–84%
Time2–24 hoursLonger durations reduce decomposition
CatalystPyridineIncreases yield by 20–30%

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using δ values and coupling constants (e.g., quinoline protons at δ 8.5–9.0 ppm; dichlorophenyl groups at δ 6.8–7.4 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl atoms induce characteristic M+2/M+4 peaks).
  • IR Spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Example NMR Data:

Proton Environmentδ (ppm)Multiplicity
Quinoline C8-H8.9Singlet
Dichlorophenyl H7.2Doublet (J=8 Hz)

Q. What handling and storage protocols are critical for maintaining compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light (UV degradation) .
  • Safety : Wear nitrile gloves and safety goggles; use fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

Methodological Answer:

  • Synthetic Diversity : Introduce substituents at the quinoline C2/C4 or dichlorophenyl para position to modulate electronic effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using IC₅₀ assays. Compare with control compounds like GAT107 (a cyclopentaquinoline sulfonamide) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities at allosteric sites .

Example SAR Table:

DerivativeSubstituentIC₅₀ (nM)Binding Energy (kcal/mol)
ParentNone500–7.2
Methyl-C4CH₃120–8.5

Q. How should discrepancies in bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., sulfonamide hydrolysis) .
  • Formulation Adjustments : Improve bioavailability via PEGylation or liposomal encapsulation .
  • Dose-Response Validation : Repeat in vivo studies with pharmacokinetic monitoring (plasma concentration vs. time curves) .

Q. What computational strategies are effective for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., α7 nicotinic acetylcholine receptors) over 100 ns trajectories .
  • Quantum Mechanics (QM) : Calculate charge distribution to predict nucleophilic/electrophilic sites (e.g., sulfonamide sulfur) .
  • Machine Learning : Train models on PubChem bioassay data to predict off-target effects .

Q. How can crystallinity and polymorphic forms of the compound be characterized?

Methodological Answer:

  • XRPD : Compare diffraction patterns with simulated data (e.g., Mercury software) .
  • Thermal Analysis : Use TGA/DSC to identify melting points and decomposition temperatures (e.g., endothermic peaks at 180–220°C) .

Example XRPD Data:

2θ (°)Intensity (%)
12.4100
18.775

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